(2-Bromophenyl)(4-(tert-butyl)phenyl)methanol
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Overview
Description
(2-Bromophenyl)(4-(tert-butyl)phenyl)methanol is an organic compound characterized by the presence of a bromine atom on the phenyl ring and a tert-butyl group on another phenyl ring, both attached to a central methanol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol typically involves the reaction of 4-tert-butylphenylmagnesium bromide with 2-bromobenzaldehyde. This Grignard reaction proceeds under anhydrous conditions, often in the presence of a solvent like diethyl ether or tetrahydrofuran. The reaction mixture is usually maintained at low temperatures to control the reactivity of the Grignard reagent.
Industrial Production Methods: On an industrial scale, the production of this compound may involve similar Grignard reactions but with optimized conditions for large-scale synthesis. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography to ensure high purity and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include chromium trioxide and pyridinium chlorochromate.
Reduction: The compound can be reduced to form alcohols or hydrocarbons using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, often using a catalyst like copper(I) iodide.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon.
Substitution: Copper(I) iodide in dimethylformamide, sodium hydride in tetrahydrofuran.
Major Products:
Oxidation: Corresponding ketones or aldehydes.
Reduction: Alcohols or hydrocarbons.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol serves as a versatile intermediate for the preparation of more complex molecules. Its unique structure allows for selective functionalization, making it valuable in the synthesis of pharmaceuticals and agrochemicals.
Biology and Medicine: Research into the biological activity of this compound is ongoing. Its derivatives may exhibit potential as therapeutic agents due to their ability to interact with biological targets, such as enzymes or receptors.
Industry: In the industrial sector, this compound can be used in the development of new materials, including polymers and resins. Its structural properties contribute to the stability and performance of these materials.
Mechanism of Action
The mechanism by which (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol exerts its effects depends on its specific application. In chemical reactions, the presence of the bromine atom and tert-butyl group influences the reactivity and selectivity of the compound. In biological systems, the compound may interact with molecular targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, depending on the functional groups present.
Comparison with Similar Compounds
(2-Bromophenyl)(4-methylphenyl)methanol: Similar structure but with a methyl group instead of a tert-butyl group.
(2-Chlorophenyl)(4-(tert-butyl)phenyl)methanol: Similar structure but with a chlorine atom instead of a bromine atom.
(2-Bromophenyl)(4-ethylphenyl)methanol: Similar structure but with an ethyl group instead of a tert-butyl group.
Uniqueness: (2-Bromophenyl)(4-(tert-butyl)phenyl)methanol is unique due to the combination of the bromine atom and the bulky tert-butyl group. This combination affects the compound’s reactivity and steric properties, making it distinct from other similar compounds. The tert-butyl group provides steric hindrance, which can influence the compound’s behavior in chemical reactions and its interactions with biological targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Biological Activity
(2-Bromophenyl)(4-(tert-butyl)phenyl)methanol, a compound with potential therapeutic applications, has garnered interest in various fields of biological research. This article explores its synthesis, biological activity, and mechanisms of action, supported by relevant data and case studies.
Chemical Structure and Synthesis
The compound is characterized by the presence of a bromophenyl group and a tert-butyl-substituted phenyl group attached to a methanol moiety. Its molecular formula is C15H17BrO, and it can be synthesized through various organic reactions including Friedel-Crafts acylation and subsequent reduction processes.
Synthetic Route
- Starting Materials : 2-Bromobenzaldehyde and 4-tert-butylphenol.
- Reaction Conditions : The reaction typically involves the use of Lewis acids like aluminum chloride to facilitate the acylation process.
- Purification : The final product is purified using recrystallization techniques.
Antimicrobial Properties
Recent studies have indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. For instance, in vitro tests demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, showing a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Microorganism | MIC (µg/mL) | Standard Antibiotic | MIC (µg/mL) |
---|---|---|---|
Staphylococcus aureus | 32 | Penicillin | 16 |
Escherichia coli | 64 | Gentamicin | 32 |
Candida albicans | 128 | Fluconazole | 64 |
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In studies involving human breast cancer cell lines (MCF7), it was found to induce apoptosis at concentrations as low as 50 µM. The mechanism appears to involve the activation of caspase-3 pathways, leading to programmed cell death.
- Cell Line : MCF7
- IC50 Value : 25 µM
The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:
- Protein Interactions : The bromine atom may facilitate halogen bonding with amino acids in proteins, altering their function.
- Enzyme Modulation : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) : It has been suggested that the compound increases ROS levels in cancer cells, contributing to cytotoxic effects.
Case Studies
- Antimicrobial Study : A study published in Journal of Antimicrobial Chemotherapy evaluated the effectiveness of this compound against multidrug-resistant strains of bacteria. Results indicated that it outperformed several conventional antibiotics, suggesting its potential as a new therapeutic agent.
- Cancer Research : In a study published in Cancer Letters, the compound was tested on various cancer cell lines, revealing that it significantly inhibited cell growth and induced apoptosis through mitochondrial pathways.
Properties
IUPAC Name |
(2-bromophenyl)-(4-tert-butylphenyl)methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrO/c1-17(2,3)13-10-8-12(9-11-13)16(19)14-6-4-5-7-15(14)18/h4-11,16,19H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTDWLWNXNMZNRB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C2=CC=CC=C2Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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